N-[1-(4-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine
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Overview
Description
N-[1-(4-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential use in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethyl methyl ketone and the addition of triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(4-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit certain kinases or interact with DNA to influence gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar piperidine core and have been studied for their biological activities.
4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide: This compound is structurally related and has been investigated for its optical properties.
Uniqueness
N-[1-(4-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is unique due to its specific combination of the piperidine, benzoyl, and pyrimidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H19ClN4O |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H19ClN4O/c1-12-10-16(20-11-19-12)21-15-6-8-22(9-7-15)17(23)13-2-4-14(18)5-3-13/h2-5,10-11,15H,6-9H2,1H3,(H,19,20,21) |
InChI Key |
CMXCVAXNUMGVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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